molecular formula C16H17N5O5S2 B6481867 2-(2,5-dioxopyrrolidin-1-yl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide CAS No. 898369-19-2

2-(2,5-dioxopyrrolidin-1-yl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide

Número de catálogo: B6481867
Número CAS: 898369-19-2
Peso molecular: 423.5 g/mol
Clave InChI: YBCRWUGHCRKICN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2,5-Dioxopyrrolidin-1-yl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide is a synthetic small molecule characterized by a unique structural framework combining a pyrrolidin-1,3,4-thiadiazole core with a sulfamoylphenylacetamide moiety. This compound’s design likely targets enzyme inhibition, given the prevalence of similar structures in kinase or protease inhibitors. The sulfamoylphenylacetamide linker provides rigidity and hydrogen-bonding capacity, critical for target specificity .

Structural determination of such compounds often relies on X-ray crystallography, with software like SHELX enabling precise refinement of small-molecule crystallographic data .

Propiedades

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O5S2/c1-2-13-18-19-16(27-13)20-28(25,26)11-5-3-10(4-6-11)17-12(22)9-21-14(23)7-8-15(21)24/h3-6H,2,7-9H2,1H3,(H,17,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCRWUGHCRKICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

To contextualize the properties of 2-(2,5-dioxopyrrolidin-1-yl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide, we compare it to analogous compounds sharing key structural motifs (Table 1).

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Core Structure Key Substituents Hypothesized Activity Evidence Source
2-(2,5-Dioxopyrrolidin-1-yl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide 1,3,4-Thiadiazole + pyrrolidinone 5-Ethyl, sulfamoylphenylacetamide Covalent enzyme inhibition
N-{4-[4-(3-{[(2,5-Difluorophenyl)sulfonyl]amino}-2-fluorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]pyridin-2-yl}acetamide Thiazole + piperidine Difluorophenyl sulfonamide, pyridinyl Kinase inhibition, anticancer

Key Observations:

Core Heterocycle Differences :

  • The target compound features a 1,3,4-thiadiazole ring, whereas the comparator () contains a 1,3-thiazole core. Thiadiazoles generally exhibit higher metabolic stability due to reduced susceptibility to oxidative degradation compared to thiazoles.
  • The 5-ethyl substituent on the thiadiazole in the target compound may enhance lipophilicity (logP ~3.5 estimated) compared to the difluorophenyl group in the thiazole-based analog (logP ~2.8), influencing membrane permeability .

Sulfonamide/Sulfamoyl Groups: The target compound’s sulfamoylphenyl group is structurally distinct from the difluorophenyl sulfonamide in the comparator.

Electrophilic Moieties: The 2,5-dioxopyrrolidinyl group in the target compound may act as a Michael acceptor, enabling covalent bond formation with cysteine residues in target proteins—a mechanism absent in the non-electrophilic comparator.

Research Findings and Limitations

  • Synthetic Feasibility : The target compound’s synthesis would require sequential coupling of the thiadiazole-sulfamoylphenyl intermediate with 2,5-dioxopyrrolidinyl acetate. Similar protocols are described for sulfonamide-linked heterocycles .
  • Computational Modeling: Molecular docking studies (unavailable in provided evidence) are critical to predict binding modes, especially given the electrophilic pyrrolidinone moiety.
  • Evidence Gaps: No direct pharmacological or crystallographic data for the target compound is available in the provided sources. Comparisons are extrapolated from structural analogs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.